

# Spectroscopic Profile of Oseltamivir Acid Methyl Ester: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for **Oseltamivir Acid Methyl Ester**, a key reference compound in the analysis of Oseltamivir. This document presents a compilation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols to aid in the characterization and analysis of this molecule.

## **Spectroscopic Data Summary**

The following tables summarize the key quantitative data from <sup>1</sup>H NMR, <sup>13</sup>C NMR, IR, and MS analyses of **Oseltamivir Acid Methyl Ester**.

## Table 1: <sup>1</sup>H NMR Spectral Data of Oseltamivir Acid Methyl Ester



Chemical Shift (δ, ppm)	Multiplicity	Number of Protons	Assignment
6.80	S	1H	Olefinic proton
5.85-5.87	d	1H	-
4.29-4.32	t	1H	-
3.84-3.86	d	1H	-
3.73	S	3H	-OCH₃
3.26-3.29	m	1H	-
2.67-2.70	dd	1H	-
2.20-2.22	dd	1H	-
2.04	S	3H	-COCH₃
1.33-1.42	m	4H	-CH <sub>2</sub> CH <sub>3</sub> X 2
0.76-0.85	m	6H	-CH₂CH₃ x 2

Note: The data is based on the characterization of "Impurity-3" as detailed in the cited literature, which corresponds to **Oseltamivir Acid Methyl Ester**.

Table 2: <sup>13</sup>C NMR Spectral Data of Oseltamivir Acid Methyl Ester



Chemical Shift (δ, ppm)	Assignment
170.62	-C=O (amide)
166.40	-C=O (ester)
138.60	Olefinic C
128.80	Olefinic C
74.37	C-O
52.80	-OCH₃
51.52	-
47.90	-
32.70	-
25.80	-CH <sub>2</sub> CH <sub>3</sub> x 2
23.00	-COCH₃
8.90	-CH₂CH₃ x 2

Note: The data is based on the characterization of "Impurity-3" as detailed in the cited literature, which corresponds to **Oseltamivir Acid Methyl Ester**.

**Table 3: IR and Mass Spectrometry Data of Oseltamivir** 

**Acid Methyl Ester** 

Spectroscopic Technique	Key Peaks/Values	Interpretation
IR (KBr, cm <sup>-1</sup> )	3419.69	>N-H stretching
2966.54, 2939.46	Aliphatic >C-H stretching	
1648.06, 1249.80	>C=O & O-C stretching	_
Mass Spectrometry (ESI-MS)	m/z 299.0 [M+H]+	Protonated molecular ion



Note: The data is based on the characterization of "Impurity-3" as detailed in the cited literature, which corresponds to **Oseltamivir Acid Methyl Ester**.[1]

### **Experimental Protocols**

The spectroscopic data presented in this guide were obtained using the following methodologies, as adapted from the referenced literature on the characterization of Oseltamivir impurities.[1]

#### NMR Spectroscopy

The NMR spectra were acquired on a Bruker Avance II 400 MHz spectrometer.[1]

- ¹H NMR: Chemical shifts are reported in parts per million (ppm) on the  $\delta$  scale, relative to Tetramethylsilane (TMS) as an internal standard ( $\delta$  = 0.00 ppm).
- <sup>13</sup>C NMR: Chemical shifts are reported in ppm relative to the solvent peak (e.g., CDCl<sub>3</sub> at  $\delta$  = 77.00 ppm or DMSO-d<sub>6</sub> at  $\delta$  = 39.50 ppm) as the internal standard.[1]

#### FT-IR Spectroscopy

Infrared spectra were recorded in the solid state as a KBr dispersion using a Perkin Elmer Spectrum 100 FT-IR spectrophotometer.[1]

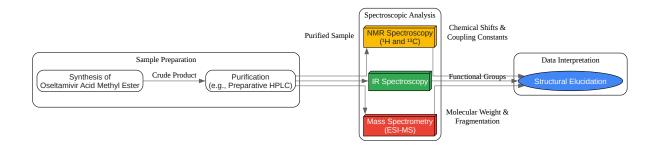
#### **Mass Spectrometry**

Electrospray Ionization Mass Spectrometry (ESI-MS) was performed using an Agilent 6310 ion trap mass spectrometer. The data was obtained in positive ion mode by switching the capillary voltage to +5000V.[1]

### **Visualization of Analytical Workflow**

The following diagram illustrates the logical workflow for the spectroscopic analysis of **Oseltamivir Acid Methyl Ester**.





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Caption: Workflow for the spectroscopic characterization of Oseltamivir Acid Methyl Ester.

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#### References

- 1. researchgate.net [researchgate.net]
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